

GSK9311 BRPF1 BRPF2 inhibitory activity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **GSK9311**

Cat. No.: S529519

[Get Quote](#)

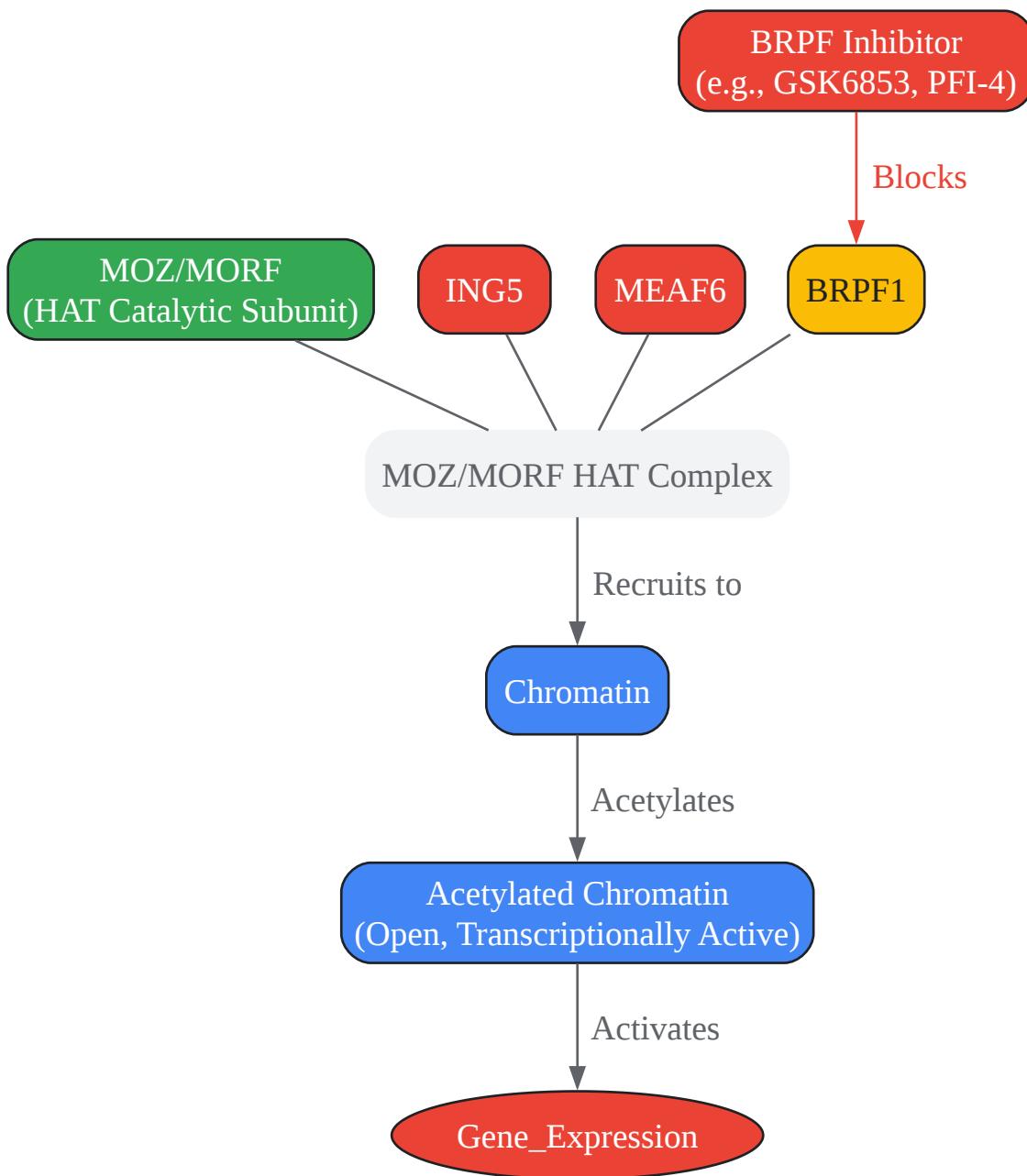
Quantitative Data on BRPF Inhibitors

The table below summarizes the key inhibitory activity and selectivity data for prominent BRPF1/2 inhibitors from recent research:

Inhibitor Name	BRPF1 Activity (IC ₅₀ or Kd)	BRPF2/BRD1 Activity	BRPF3 Activity	Key Selectivity Notes	Primary Characterization Assays
GSK6853	BROMOscan pKd: 8.0 (~10 nM) [1]	90-fold less selective than BRPF1 [1]	Information not specified	>500-fold selectivity over BET family [1]	BROMOscan, TR-FRET, NanoBRET [1]
GSK5959	BROMOscan pKd: 8.0 (~10 nM) [1]	90-fold less selective than BRPF1 [1]	Information not specified	>500-fold selectivity over BET family [1]	BROMOscan, TR-FRET [1]
PFI-4	Kd: 13 ± 1 nM (ITC) [2]	Kd: 0.775 ± 0.09 μM (60-fold selectivity) [2]	Information not specified	180-fold selective over CECR2 [2]	ALPHAscreen, ITC, Thermal Shift [2]

Inhibitor Name	BRPF1 Activity (IC ₅₀ or Kd)	BRPF2/BRD1 Activity	BRPF3 Activity	Key Selectivity Notes	Primary Characterization Assays
OF-1	Kd: 3.9 ± 0.3 μM (ITC) [2]	Kd: 0.5 ± 0.06 μM [2]	Kd: 2.4 ± 0.2 μM [2]	39-fold selective vs. BRD4(1); considered a pan-BRPF inhibitor [2]	ALPHAscreen, ITC, Thermal Shift [2]
NI-57	IC ₅₀ : 114 nM (ALPHAscreen); Kd: 31 nM (ITC) [2]	Information not specified	Information not specified	Excellent selectivity for BRPF family [2]	ALPHAscreen, ITC, Thermal Shift [2]

Experimental Protocols for Key Assays


Here are the methodologies for core experiments used to characterize these inhibitors:

- **ALPHAscreen Binding Assay:** This assay is used to determine compound potency (IC₅₀) by measuring the disruption of interaction between recombinant BRPF bromodomains and biotinylated acetylated histone peptides. The assay utilizes a tetra-acetylated histone H4 peptide (H4K5acK8acK12acK16ac) and His-tagged bromodomains. Beads used are streptavidin-coated donor beads and nickel-chelate acceptor beads. Test compounds are incubated with the protein and peptide, and the signal decrease indicates displacement [2].
- **Isothermal Titration Calorimetry (ITC):** This technique provides direct measurement of binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). A typical protocol involves titrating a concentrated solution of the inhibitor into a cell containing the purified BRPF bromodomain protein. The experiment is performed in a buffer like 20 mM HEPES (pH 7.5), 150 mM NaCl, and 0.5 mM TCEP at 25°C. Raw data is integrated and fitted to a suitable binding model to extract thermodynamic parameters [2].
- **Cellular Target Engagement (NanoBRET):** This assay validates target engagement in live cells. Cells are co-transfected with a BRPF bromodomain fused to a NanoLuc luciferase and a HaloTag-labeled histone H2A or H3.3 protein. A cell-permeable BRPF inhibitor competes with the labeled histone for bromodomain binding, resulting in a decreased BRET signal. The assay is performed in plates, with readings taken after compound addition using a BRET-compatible reagent [1].

- **BROMOscan Selectivity Profiling:** This uses a panel of up to 34 bromodomain assays to comprehensively evaluate selectivity. BRPF proteins are expressed as T7-His-tagged bromodomains. The assay measures the inhibitor's ability to displace a immobilized ligand in a dose-response manner, generating a selectivity profile across the bromodomain family [1].

Biological Context and Signaling Pathways

BRPF proteins function as critical scaffold subunits for the MOZ/MORF histone acetyltransferase (HAT) complexes, which regulate chromatin accessibility and gene transcription [2] [3].

Click to download full resolution via product page

BRPF1 inhibition mechanism: Inhibitors block the bromodomain, disrupting the HAT complex assembly and function, leading to suppressed transcription of target genes [2] [3] [4].

Research Applications and Key Findings

- **Overcoming Therapy Resistance in Cancer:** BRPF1 inhibition with GSK6853 or PFI-4 has shown promise in sensitizing resistant cancer cells. Research demonstrates effectiveness in **endocrine therapy-resistant breast cancer** [3] and in reversing the **multidrug-resistant phenotype in Taxol-resistant triple-negative breast cancer (TNBC)** by downregulating ABCB1 transporter expression [4].
- **Impairing Osteoclast Differentiation:** Pan-BRPF inhibitors (OF-1, NI-57) disrupt RANKL-induced differentiation of primary monocytes into bone-resorbing osteoclasts, suggesting potential for treating bone loss diseases [2].
- **Cellular Phenotypes:** BRPF1 inhibition typically leads to **cell cycle arrest (G1 phase)** and induces **apoptotic cell death** in dependent cancer cells, without broadly inhibiting proliferation in all cell types [2] [3].

Practical Guidance for Researchers

- **Compound Selection:** For highly selective BRPF1 inhibition, **PFI-4** is the preferred probe. To target multiple BRPF family members simultaneously, the pan-inhibitor **OF-1** or the dimethylquinolinone **NI-57** are more appropriate [2].
- **Handling and Solubility:** Earlier inhibitors like GSK5959 had suboptimal solubility (8 µg/mL). Newer analogs like GSK6853 were optimized for improved physicochemical properties, making them more suitable for *in vivo* studies. Always check specific solubility data for your compound, using DMSO as a typical stock solvent [1].
- **Isoform Specificity:** Be aware of the **BRPF1A splice variant**, which contains a 6-residue insert in the ZA loop that prevents inhibitor binding. Standard assays and probes target the BRPF1B isoform [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. GSK6853, a Chemical Probe for Inhibition of the BRPF1 ... [pmc.ncbi.nlm.nih.gov]
2. Selective Targeting of Bromodomains of the ... - PubMed Central [pmc.ncbi.nlm.nih.gov]
3. Essential gene screening identifies the bromodomain ... [pmc.ncbi.nlm.nih.gov]
4. Chromatin-focused genetic and chemical screens identify ... [nature.com]

To cite this document: Smolecule. [GSK9311 BRPF1 BRPF2 inhibitory activity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b529519#gsk9311-brpf1-brpf2-inhibitory-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com